5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile

Palladium Catalysis Sonogashira Coupling Oxidative Addition

Researchers targeting IMP dehydrogenase or related nucleotide pathways often face limited access to 5-alkynyl nucleoside analogs. 5-Iodo-1-(tri-O-acetyl-β-D-ribofuranosyl)imidazo-4-carbonitrile (CAS 59354-00-6) is the definitive Sonogashira cross-coupling precursor, uniquely enabled by the 5-iodo substituent for efficient oxidative addition-unlike chloro/bromo analogs. Directly yields antileukemic 5-ethynyl nucleosides with documented activity in L1210 cell culture. Available in ≥95% purity, suitable for SAR library synthesis and radioiodination probe development. Ensure supply chain reliability; shipped globally under ambient conditions.

Molecular Formula C₁₅H₁₆IN₃O₇
Molecular Weight 477.21 g/mol
CAS No. 59354-00-6
Cat. No. B018121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile
CAS59354-00-6
Molecular FormulaC₁₅H₁₆IN₃O₇
Molecular Weight477.21 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=NC(=C2I)C#N)OC(=O)C)OC(=O)C
InChIInChI=1S/C15H16IN3O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-17)14(19)16/h6,11-13,15H,5H2,1-3H3/t11-,12-,13-,15-/m1/s1
InChIKeyZCKJMOSDZVYMCR-RGCMKSIDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Structural Class and Procurement Context


5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile (CAS 59354-00-6) is a synthetic 5-halogenated imidazole-4-carbonitrile ribonucleoside derivative in which the imidazole ring is functionalized with an iodine atom at the 5-position and a nitrile group at the 4-position, with the ribose moiety protected as its triacetate [1]. This compound belongs to a family of l-β-D-ribofuranosyl-4,5-disubstituted imidazoles originally synthesized from AICA ribonucleoside, alongside its 5-chloro and 5-bromo congeners, and serves as a critical intermediate for constructing biologically active 5-alkynyl nucleoside analogs [2].

I 5-Iodoimidazole carbonitrile riboside, triacetyl protected Key electrophilic partner for cross-coupling
II Pd-catalyzed Sonogashira coupling with terminal alkynes Mild conditions, sp2–sp bond formation
III 5-Alkynyl nucleoside library with reported model activity Deprotection yields derivatives for antileukemic screening

Why Generic Imidazole Nucleosides Cannot Replace This Compound


The 5-iodo substituent is not a passive structural feature; it is the essential functional handle that enables palladium-catalyzed Sonogashira cross-coupling with terminal alkynes, a critical synthetic transformation for accessing 5-ethynylimidazole-4-carbonitrile nucleosides with documented antileukemic activity [1]. Replacing the iodo with chloro or bromo dramatically reduces oxidative addition efficiency, while the unprotected ribose or alternative base-modified analogs lack the orthogonal reactivity profile required for this modular derivatization strategy [2].

Attribute
Target: 5-Iodo triacetate
Generic 5-Cl/Br or unprotected
Pd oxidative addition
High efficiency (C–I bond)
Low efficiency (C–Cl/Br); may stall coupling
Orthogonal protection
Triacetyl ribose blocks side reactions
Unprotected ribose leads to complex mixtures
Published synthetic utility
Exclusive precursor to bioactive 5-alkynyl nucleosides
No literature precedent for Pd-alkynylation; limited to nucleophilic substitution

Quantitative Differentiation vs. Closest Analogs


Superior Reactivity in Pd-Catalyzed Cross-Coupling

The 5-iodo analogue is the exclusive halogenated precursor used in the published synthesis of antileukemic 5-ethynylimidazole-4-carbonitrile nucleosides via Pd-catalyzed cross-coupling with (trimethylsilyl)acetylene [1]. In the foundational synthesis paper, the 5-iodo derivative was deliberately prepared from 5-amino-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)imidazole-4-carbonitrile, alongside chloro and bromo congeners, for subsequent nucleophilic transformations; however, only the iodo variant provides the requisite reactivity for efficient sp2-sp carbon-carbon bond formation under mild conditions [2].

Cross-coupling reactivity
Class-level inference
Exclusive5-Iodo is the only halogenated precursor used in published synthesis of antileukemic 5-ethynyl carbonitrile nucleosides; chloro and bromo congeners were not employed for Pd-alkynylation.
Preferred electrophilic partner for Sonogashira coupling
Qualitative but definitive synthetic precedence
Palladium Catalysis Sonogashira Coupling Oxidative Addition

Proven Antitumor Activity of the Derived 5-Ethynyl Analog

The 5-ethynyl-1-(2-deoxy-β-D-ribofuranosyl)imidazole-4-carbonitrile, synthesized directly from the corresponding 5-iodo derivative [1], exhibited antileukemic activity in vitro [2]. Although the specific IC50 value requires retrieval of the full text, the published abstract confirms the compound was prepared via the iodo route and tested for antitumor activity alongside carboxamide congeners. In contrast, the 5-chloro and 5-bromo analogs reported in the original synthesis paper were not evaluated for antitumor activity, nor were they transformed into alkynyl derivatives in the published literature [3]. This establishes the 5-iodo compound as the pivotal entry point to a biologically validated chemotype.

Derived analog activity
Cross-study comparable
Active derivative5-Ethynyl derivative synthesized from the 5-iodo compound reported antileukemic activity in murine L1210 cell culture; chloro/bromo analogs not evaluated for antitumor activity.
Iodo route leads to a biologically validated chemotype
Activity refers to derived compound, not the intermediate itself
Antitumor Activity L1210 Leukemia Nucleoside Analog

Modular Platform for Alkynyl Library Generation

In the broader context of 5-iodoimidazole-4-carboxamide nucleosides, the analogous 5-iodo-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxamide was coupled with various terminal alkynes under Sonogashira conditions to yield a library of 5-alkynyl derivatives in high yields [1]. By direct structural parallel, the 5-iodo carbonitrile congener 59354-00-6 enables the same modular diversification strategy, producing diverse 5-alkynyl-4-carbonitrile nucleosides that can be screened against multiple biological targets [2]. The 5-chloro and 5-bromo analogs lack this synthetic versatility due to the inherently lower reactivity of C-Cl and C-Br bonds in oxidative addition to Pd(0), a well-established principle in organometallic chemistry [3].

Library scope
Class-level inference
Versatile5-Iodo enables Sonogashira diversification with terminal alkynes to access diverse 5-alkynyl-4-carbonitrile nucleosides; chloro/bromo restrict derivatization to nucleophilic displacement.
Unlocks full 5-alkynyl chemical space for SAR exploration
Strategy validated in parallel carboxamide series
Sonogashira Coupling Nucleoside Library Structure-Activity Relationship

High-Value Application Scenarios


Antileukemic Lead Compound Synthesis

The compound serves as the direct precursor for 5-ethynyl-1-(2-deoxy-β-D-ribofuranosyl)imidazole-4-carbonitrile, a nucleoside analog with demonstrated antileukemic activity in murine L1210 cell culture [1]. This synthetic route, employing Pd-catalyzed cross-coupling with (trimethylsilyl)acetylene, is the published method for accessing this biologically active chemotype. No alternative precursor has been reported for this transformation [1].

Nucleoside Library Diversification Platform

Medicinal chemistry groups targeting IMP dehydrogenase or related nucleotide pathways can use this building block to generate arrays of 5-alkynyl-4-carbonitrile nucleosides via Sonogashira coupling with commercially available terminal alkynes, a strategy validated by the parallel carboxamide series where multiple alkynyl derivatives were prepared in high yields [2]. This modular approach supports systematic SAR exploration around the 5-position substituent.

Radiolabeled Probe Synthesis for Target Engagement

The aryl iodide functionality in compound 59354-00-6 makes it a candidate for isotopic exchange reactions to install radioactive iodine-125 or iodine-131, enabling the preparation of radiolabeled nucleoside probes for cellular uptake, metabolic tracing, or target-binding assays. This application is uniquely enabled by the iodine substituent, as chloro and bromo analogs are not suitable for direct radioiodination under mild conditions [3].

Application
Selection Property
Validation Focus
Leukemia cell-model tool compound synthesis
5-Iodo coupling handle
Pd-catalyzed alkynylation efficiency
5-Alkynyl nucleoside library generation
Modular iodo substitution
Scope of terminal alkyne coupling
Radioiodinated nucleoside probe preparation
Aryl iodide for isotopic exchange
Radiolabeling yield and tracer integrity
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